molecular formula C15H11ClF3NO B152033 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone CAS No. 22753-80-6

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

Cat. No.: B152033
CAS No.: 22753-80-6
M. Wt: 313.7 g/mol
InChI Key: MKBQTVZIYPYTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone, also known as 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone, is a useful research compound. Its molecular formula is C15H11ClF3NO and its molecular weight is 313.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-chloro-2-(2,2,2-trifluoroethylamino)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c16-11-6-7-13(20-9-15(17,18)19)12(8-11)14(21)10-4-2-1-3-5-10/h1-8,20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBQTVZIYPYTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177301
Record name 5-Chloro-2-((2,2,2-trifluoroethyl)amino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22753-80-6
Record name [5-Chloro-2-[(2,2,2-trifluoroethyl)amino]phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22753-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-((2,2,2-trifluoroethyl)amino)benzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022753806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-((2,2,2-trifluoroethyl)amino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-[(2,2,2-trifluoroethyl)amino]benzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-CHLORO-2-((2,2,2-TRIFLUOROETHYL)AMINO)BENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7672FVH7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone CAS number 22753-80-6

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 22753-80-6 Role: Critical Fluorinated Intermediate for 1,4-Benzodiazepine Synthesis[1][2]

Executive Summary

This technical guide profiles 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone , a specialized fluorinated intermediate primarily utilized in the synthesis of Quazepam (Doral), a hypnotic agent within the benzodiazepine class.[1][2] Unlike standard benzodiazepine precursors, this compound features a 2,2,2-trifluoroethyl moiety at the


-1 position.[2] This fluorination is not merely structural; it significantly enhances the lipophilicity and metabolic stability of the final API, influencing pharmacokinetics and receptor binding affinity at the GABA

complex.[2]

This document outlines the high-purity synthesis, downstream cyclization protocols, and critical handling requirements for researchers in medicinal chemistry and process development.[2]

Chemical Profile & Specifications

PropertySpecification
IUPAC Name [5-Chloro-2-(2,2,2-trifluoroethylamino)phenyl]-phenylmethanone
Common Name

-(2,2,2-Trifluoroethyl)-2-amino-5-chlorobenzophenone
CAS Number 22753-80-6
Molecular Formula C

H

ClF

NO
Molecular Weight 313.70 g/mol
Appearance Yellow crystalline solid
Melting Point 103–107 °C (Typical range for purified polymorphs)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water
Key Functional Groups Aryl Ketone, Secondary Amine, Trifluoromethyl

Synthetic Pathways & Process Engineering[2]

The synthesis of CAS 22753-80-6 requires overcoming the low nucleophilicity of the aniline nitrogen, further deactivated by the electron-withdrawing benzoyl group.[2] Two primary industrial routes exist: Direct Alkylation (optimized for speed) and Acylation-Reduction (optimized for cost/scalability).[2]

Route A: Direct Alkylation (High-Purity Method)

This method utilizes 2,2,2-trifluoroethyl triflate (TFE-OTf) , a highly reactive electrophile, to overcome the aniline's poor nucleophilicity.[1][2]

Reagents:

  • Substrate: 2-Amino-5-chlorobenzophenone (CAS 719-59-5)[1][2][3][4][5]

  • Alkylating Agent: 2,2,2-Trifluoroethyl triflate[1][2]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    )[1][2]
  • Solvent: Toluene or Acetonitrile (anhydrous)[1][2]

Protocol:

  • Dissolution: Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous toluene under N

    
     atmosphere.
    
  • Base Addition: Add K

    
    CO
    
    
    
    (1.5 eq) and heat to reflux (110°C) to deprotonate the amine slightly and break intramolecular H-bonding.
  • Alkylation: Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise over 60 minutes.

  • Monitoring: Reflux for 12–18 hours. Monitor via HPLC for disappearance of starting material (

    
     shift due to CF
    
    
    
    group).
  • Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate. Recrystallize from Ethanol/Hexane to yield yellow needles.[2]

Route B: Acylation-Reduction (Scalable Method)

Preferred for large-scale batches to avoid expensive triflates.[1][2]

  • Acylation: React 2-amino-5-chlorobenzophenone with trifluoroacetic anhydride (TFAA) to form the trifluoroacetamide.[1][2]

  • Reduction: Reduce the amide carbonyl using Borane-DMS or LiAlH

    
      in THF to yield the target secondary amine.
    

Downstream Application: Synthesis of Quazepam

The primary utility of CAS 22753-80-6 is the generation of the benzodiazepine core.[2] The trifluoroethyl group remains intact during the harsh cyclization conditions, a testament to the stability of the C-F bond.[2]

Workflow: Intermediate to API
  • Amidation: Reaction with Bromoacetyl bromide creates the bromoacetamide intermediate.[1][2]

  • Cyclization: Treatment with Ammonia (NH

    
    )  in methanol induces ring closure to form Oxoquazepam  (7-chloro-1-(2,2,2-trifluoroethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one).[1][2]
    
    • Note: Quazepam requires a 2-fluorophenyl group; if the starting benzophenone is 2-amino-5-chloro-2'-fluorobenzophenone, the product is direct.[1][2] If using the title compound (phenyl), the product is a des-fluoro analog.[2]

  • Thionation: The carbonyl at position 2 is converted to a thione using Phosphorus Pentasulfide (P

    
    S
    
    
    
    )
    or Lawesson’s Reagent to yield the final Quazepam API.[2]
Visualization: Synthesis Logic

The following diagram illustrates the transformation from the raw benzophenone to the final benzodiazepine scaffold.

QuazepamSynthesis cluster_reagents Key Reagents Start 2-Amino-5-chlorobenzophenone (CAS 719-59-5) Target Target Intermediate (CAS 22753-80-6) Start->Target Trifluoroethyl triflate K2CO3, Reflux Cyclized Oxoquazepam (Lactam Intermediate) Target->Cyclized 1. Bromoacetyl bromide 2. NH3 / MeOH (Cyclization) Final Quazepam (API) Cyclized->Final Lawesson's Reagent (Thionation) R1 CF3CH2OTf R2 BrCH2COBr

Figure 1: Synthetic workflow converting the benzophenone precursor to the Quazepam active pharmaceutical ingredient.

Mechanistic Insights: The Fluorine Effect

Why use a trifluoroethyl group? The inclusion of the -CH


CF

moiety in CAS 22753-80-6 offers distinct pharmacological advantages over a simple methyl or ethyl group:
  • Metabolic Blocking: The C-F bond is extremely strong (approx. 116 kcal/mol).[1][2] The terminal CF

    
     group blocks metabolic oxidation at the 
    
    
    
    -alkyl chain, prolonging the half-life of the drug.[2]
  • Lipophilicity Modulation: The high electronegativity of fluorine lowers the pKa of the amine nitrogen, reducing its basicity.[2] However, the overall lipophilicity (LogP) increases, facilitating blood-brain barrier (BBB) penetration, which is critical for central nervous system (CNS) agents.

  • Conformational Locking: The bulky CF

    
     group restricts rotation around the N-C bond, potentially locking the benzodiazepine ring into a conformation that binds more selectively to the GABA
    
    
    
    receptor type 1 subunit (associated with sedation).[2]

Analytical Characterization

To validate the identity of CAS 22753-80-6, researchers should look for the following spectral signatures:

TechniqueExpected Signal / Observation

H NMR (CDCl

)

3.8–4.0 ppm:
Quartet (or multiplet) corresponding to the -N-CH

-CF

protons.[1][2] Coupling to

F splits this signal.[2]

8.5 ppm:
Broad singlet for the amine -NH - (if not exchanged).[2]

F NMR

-70 to -72 ppm:
Strong triplet (coupled to CH

) characteristic of the CF

group.[1][2]
IR Spectroscopy 3350 cm

:
N-H stretch (secondary amine).[1][2] 1630 cm

:
C=O stretch (benzophenone ketone).[2] 1100–1300 cm

:
C-F stretching bands (strong).
Mass Spectrometry m/z 313/315: Molecular ion [M]+ showing characteristic Chlorine isotope pattern (3:1 ratio).[2]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Specific Risk: Fluorinated anilines can be toxic if absorbed.[1][2] The trifluoroethyl group adds volatility compared to the non-fluorinated parent.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light to prevent photo-degradation of the benzophenone moiety.[1][2]

References

  • Steinman, M. (1974).[2] 1-Trifluoroethyl-benzodiazepines. US Patent 3,845,039.[2][6] Schering Corp.[2][6]

  • Sternbach, L. H., et al. (1962).[2][7] Quinazolines and 1,4-Benzodiazepines.[2][3][6][7] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones.[2] Journal of Organic Chemistry, 27(11), 3788–3796.

  • PubChem. (2025).[1][2] Compound Summary: 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS 22753-80-6).[1][2] National Center for Biotechnology Information.[2] [2]

  • Yamamoto, H., et al. (2012).[2] Quazepam manufacturing method. JP Patent 4857748B2.[2]

Sources

solubility of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Process Handling of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

Part 1: Executive Summary & Compound Identity

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone is a critical pharmaceutical intermediate, primarily utilized in the synthesis of fluorinated benzodiazepines such as Halazepam (Paxipam).[1] Its structural integrity—specifically the stability of the trifluoroethyl moiety—is paramount during solvation and thermal processing.

This guide provides a technical analysis of its solubility profile, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic behaviors that drive process efficiency. The trifluoroethyl group introduces significant lipophilicity and electron-withdrawing character compared to its non-fluorinated analogs (e.g., 2-methylamino-5-chlorobenzophenone), fundamentally altering its interaction with polar protic solvents.[1]

Chemical Identity:

  • IUPAC Name: [5-chloro-2-(2,2,2-trifluoroethylamino)phenyl]-phenylmethanone[1]

  • CAS Number: 22753-80-6[1][2]

  • Molecular Formula: C₁₅H₁₁ClF₃NO

  • Molecular Weight: 313.70 g/mol

  • Physical State: Yellow crystalline solid

  • Key Functional Groups: Benzophenone core, secondary amine, trifluoromethyl group.

Part 2: Physicochemical Solubility Profile

The solubility of this compound is governed by the competition between the high lattice energy of the benzophenone crystal packing and the solvation energy provided by the solvent. The -CF₃ group acts as a "lipophilic shield," reducing solubility in water and enhancing it in chlorinated and aromatic solvents.[1]

Solubility Landscape Table
Solvent ClassSolvent ExampleSolubility RatingProcess ApplicationMechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Reaction MediumExcellent dipole-dipole interaction; disrupts crystal lattice effectively.[1]
Esters Ethyl AcetateHigh (>80 mg/mL)Extraction / WorkupGood solvation of the benzophenone core; standard organic phase for partitioning.[1]
Polar Aprotic DMSO, DMFVery High (>150 mg/mL)Stock SolutionsHigh dielectric constant overcomes lattice energy; difficult to remove (high BP).[1]
Alcohols Ethanol, MethanolTemperature Dependent Recrystallization Moderate solubility at RT; high at reflux. The -CF₃ group reduces solubility vs. non-fluorinated analogs.[1]
Hydrocarbons Heptane, HexaneLow (<5 mg/mL)AntisolventPoor interaction with the polar ketone/amine functionality.
Aqueous Water, PBSInsoluble Wash MediumHydrophobic effect dominates due to aromatic rings and -CF₃ group.[1]

Part 3: Experimental Protocols

Scientific integrity requires that solubility data be empirically validated rather than assumed.[1] The following protocols are designed to generate reproducible solubility data and high-purity crystals.

Protocol 1: Gravimetric Solubility Determination

This protocol establishes the saturation limit (Cs) at a specific temperature.[1]

  • Preparation: Weigh approximately 500 mg of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone into a 20 mL scintillation vial.

  • Solvation: Add the target solvent (e.g., Ethanol) in 500 µL increments while stirring at the target temperature (e.g., 25°C).

  • Equilibration: Stir the suspension for 24 hours to ensure thermodynamic equilibrium. If the solid fully dissolves, add more solid until a persistent suspension is observed.

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures).

  • Quantification: Transfer a known volume (e.g., 1.0 mL) of the filtrate to a pre-weighed vessel. Evaporate the solvent under vacuum or nitrogen stream. Weigh the residue.[3]

    • Calculation:

      
      [1]
      
Protocol 2: Purification via Recrystallization

The temperature-dependent solubility in Ethanol makes it the ideal solvent for purification.[1]

  • Dissolution: Charge crude solid into a flask. Add Ethanol (5 mL per gram of solid).[1]

  • Reflux: Heat to reflux (78°C). If solid remains, add Ethanol in 10% volume increments until fully dissolved.

    • Note: If colored impurities persist, add activated carbon (5 wt%), reflux for 10 min, and filter hot.

  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling may trap impurities.[1]

  • Maturation: Cool further to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the yellow crystals via vacuum filtration. Wash the cake with cold Ethanol (0°C).

  • Drying: Dry under vacuum at 40-45°C to constant weight.

Part 4: Visualizations

Figure 1: Solubility Screening Workflow

A logical decision tree for selecting the optimal solvent based on process goals.

SolubilityWorkflow Start Start: Solvent Selection Goal Define Process Goal Start->Goal Reaction Synthesis Reaction Goal->Reaction Chemical Conversion Purification Purification / Isolation Goal->Purification Purity Enhancement HighSol Select High Solubility Solvent (DCM, THF, EtOAc) Reaction->HighSol Recryst Recrystallization? Purification->Recryst SingleSol Single Solvent System (Ethanol/Methanol) Recryst->SingleSol Temp Dependent Solubility BinarySol Binary System (Solvent/Antisolvent) Recryst->BinarySol High Solubility at RT Example1 Heat to Reflux -> Cool SingleSol->Example1 Example2 Dissolve in EtOAc -> Add Heptane BinarySol->Example2

Caption: Decision matrix for solvent selection. Green nodes indicate high-solubility pathways; Red nodes indicate purification strategies relying on differential solubility.[1]

Figure 2: Recrystallization Process Flow

Step-by-step unit operation for the purification of the intermediate.

Recrystallization Crude Crude Intermediate (Solid) Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve Carbon Carbon Treatment (Optional) Dissolve->Carbon If Colored FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Standard Carbon->FilterHot Cooling Controlled Cooling (Nucleation) FilterHot->Cooling Slow Ramp FilterCold Isolation (Vacuum Filtration) Cooling->FilterCold Pure Pure Product (Yellow Crystals) FilterCold->Pure

Caption: Unit operation flow for the recrystallization of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone from Ethanol.

Part 5: References

  • PubChem . Compound Summary: 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS 22753-80-6).[1][2] National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone as a chemical intermediate

[1]

Executive Summary

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS 22753-80-6 ) is a specialized fluorinated organochlorine intermediate critical to the pharmaceutical manufacturing of Halazepam (Paxipam), a benzodiazepine derivative used for the management of anxiety disorders.[1] Distinguished by the presence of a trifluoroethyl group on the aniline nitrogen, this compound imparts unique lipophilic and metabolic stability profiles to the final API compared to non-fluorinated analogs like diazepam.

This guide details the chemical engineering, synthetic pathways, and quality control protocols required to utilize this intermediate effectively in drug development and manufacturing.

Part 1: Chemical Profile & Properties

Identity & Structure
  • IUPAC Name: [5-Chloro-2-(2,2,2-trifluoroethylamino)phenyl]-phenylmethanone[1]

  • CAS Number: 22753-80-6[1]

  • Molecular Formula: C₁₅H₁₁ClF₃NO

  • Molecular Weight: 313.70 g/mol [1]

  • SMILES: C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(F)(F)F

Physicochemical Properties
PropertyValueContext
Appearance Yellow crystalline powderCharacteristic of amino-benzophenones
Melting Point 96–99 °CCritical purity indicator
Solubility Soluble in Toluene, DCM, Ethyl AcetateLipophilic nature due to -CF₃ group
Stability Stable under ambient conditionsAvoid strong oxidizers and light exposure

Part 2: Synthetic Pathways & Engineering

Synthesis of the Intermediate

The introduction of the 2,2,2-trifluoroethyl group is the rate-limiting step in preparing this intermediate. Unlike simple alkylation, the electron-withdrawing nature of the trifluoromethyl group makes the electrophile less reactive, often requiring forcing conditions or specialized leaving groups.

Protocol: Trifluoroethylation of 2-Amino-5-chlorobenzophenone

Reagents:

  • Substrate: 2-Amino-5-chlorobenzophenone (CAS 719-59-5)[1][2][3]

  • Alkylation Agent: 2,2,2-Trifluoroethyl triflate (Trifluoromethanesulfonate) [Preferred for yield] or 2,2,2-Trifluoroethyl iodide.[1]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1]

  • Solvent: DMF or Toluene.

Step-by-Step Methodology:

  • Charge: In a glass-lined reactor, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous DMF (10 volumes).

  • Base Addition: Add powdered K₂CO₃ (1.5 eq) and stir to create a suspension.

  • Alkylation: Add 2,2,2-Trifluoroethyl triflate (1.2 eq) dropwise at 0–5°C to control exotherm.

  • Reaction: Heat the mixture to 80–90°C for 12–18 hours. Monitor via HPLC for consumption of the aniline starting material.

  • Work-up: Cool to room temperature. Quench with ice water (20 volumes) to precipitate the product.

  • Purification: Filter the yellow solid. Recrystallize from Ethanol/Hexane (1:3) to remove unreacted aniline and bis-alkylated byproducts.[1]

  • Yield Target: 75–85%.

Downstream Application: Synthesis of Halazepam

The intermediate is converted to Halazepam via a two-step sequence: haloacetylation followed by cyclization with ammonia.

Workflow Diagram

HalazepamSynthesisStart2-Amino-5-chlorobenzophenoneInter2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone(The Intermediate)Start->InterAlkylationReagent1Trifluoroethyl Triflate+ K2CO3Reagent1->InterAcylN-Bromoacetyl DerivativeInter->AcylAcylationReagent2Bromoacetyl BromideReagent2->AcylFinalHalazepam (API)Acyl->FinalCyclizationReagent3NH3 / HexamethylenetetramineReagent3->Final

Caption: Synthetic route from precursor to Halazepam API via the trifluoroethylamino intermediate.

Protocol: Cyclization to Halazepam
  • Acylation: Dissolve the intermediate (CAS 22753-80-6) in Toluene.[1] Add Bromoacetyl bromide (1.1 eq) at reflux to form the 2-(2-bromo-N-(2,2,2-trifluoroethyl)acetamido)-5-chlorobenzophenone.[1]

  • Cyclization: Treat the crude amide with liquid ammonia or hexamethylenetetramine in methanol/ethanol. The ammonia attacks the alkyl halide, followed by intramolecular imine formation with the benzophenone carbonyl.

  • Isolation: The benzodiazepine ring closes, and Halazepam crystallizes upon cooling/water addition.

Part 3: Analytical Quality Control (HPLC)

To ensure the intermediate meets pharmaceutical standards (>98.5% purity), a specific Reverse Phase HPLC method is required. The trifluoroethyl group significantly increases retention time compared to non-fluorinated analogs.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzophenone chromophore).[1]

  • Temperature: 30°C.

Impurity Profile:

  • RRT ~0.8: 2-Amino-5-chlorobenzophenone (Unreacted starting material).[1]

  • RRT 1.0: 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (Target) .

  • RRT ~1.2: Bis(trifluoroethyl)amino impurity (Over-alkylation).[1]

Part 4: Safety & Handling (HSE)[1]

Hazard Identification:

  • Skin/Eye Irritant: Like most benzophenones, it is an irritant.

  • Fluorinated Compounds: Thermal decomposition may release Hydrogen Fluoride (HF).[1] Do not incinerate without scrubbers.

  • Handling: Use engineering controls (fume hood) to avoid inhalation of dust.

Storage:

  • Store in tightly sealed containers at room temperature (15–25°C).

  • Protect from moisture; the trifluoroethylamino group reduces the basicity of the amine, but hydrolysis is still possible under extreme acidic conditions.

References

  • Topliss, J. G. (1969).[4] Benzodiazepin-2-ones and intermediates. US Patent 3,429,874.[4] Schering Corporation.

  • Steinman, M., Topliss, J. G., et al. (1973).[4][5] 1-Poly(fluoroalkyl)benzodiazepines. Journal of Medicinal Chemistry, 16(12), 1354–1360.[5]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 89821, 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone. [1]

  • DrugFuture. (2023). Halazepam Chemical Monograph & Synthesis References.

Methodological & Application

analytical methods for 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone characterization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for analytical chemists and pharmaceutical scientists involved in the development and quality control of benzodiazepine derivatives, specifically Halazepam and related fluorinated CNS-active agents.[1]

Application Note & Protocol Guide: AN-BZP-042[1]

Introduction & Chemical Context

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS: 22753-80-6) is a critical pharmaceutical intermediate and a known degradation product of Halazepam (a benzodiazepine anxiolytic).[1] In the context of drug development, it serves two primary roles:

  • Synthetic Precursor: It is the N-alkylated intermediate formed prior to the cyclization step in Halazepam synthesis.[1]

  • Key Impurity/Degradant: Under acidic hydrolysis or metabolic cleavage, the diazepine ring of Halazepam opens to yield this benzophenone.

Accurate characterization is essential for establishing mass balance in stability studies and ensuring the purity of the final API (Active Pharmaceutical Ingredient).[1]

Chemical Profile
PropertySpecification
IUPAC Name methanone
Molecular Formula C₁₅H₁₁ClF₃NO
Molecular Weight 313.70 g/mol
CAS Number 22753-80-6
Appearance Yellow crystalline solid
Solubility Soluble in Methanol, Acetonitrile, DCM; Insoluble in Water
Key Functional Groups Diaryl Ketone, Secondary Amine, Trifluoromethyl

Structural Identification Protocols

Objective: To unequivocally confirm the chemical structure using orthogonal spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the trifluoroethyl group (


) provides a distinct handle for both 

and

NMR.[1]

Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL

    
     (Deuterated Chloroform) or 
    
    
    
    .
  • Instrument: 400 MHz (minimum) recommended.

Expected Spectral Features:

  • 
     NMR: 
    
    • Aromatic Region (6.8 – 7.8 ppm): Multiplets corresponding to the 5-chloro-substituted ring and the unsubstituted phenyl ring (8 protons total).[1]

    • Amine Proton (NH): Broad singlet, typically

      
       8.5–9.0 ppm (deshielded by H-bonding with the carbonyl).[1]
      
    • Methylene (

      
      ):  Quartet at 
      
      
      
      3.8–4.2 ppm (
      
      
      ), coupling with the adjacent
      
      
      group.[1]
  • 
     NMR: 
    
    • Trifluoromethyl (

      
      ):  Triplet at 
      
      
      
      -70 to -72 ppm (coupling to
      
      
      ).[1]
Fourier Transform Infrared (FTIR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1] Key Diagnostic Bands:

  • 
     Stretch: 
    
    
    
    (Sharp, secondary amine).[1]
  • 
     Stretch: 
    
    
    
    (Conjugated benzophenone ketone; lower frequency due to intramolecular H-bonding with NH).[1]
  • 
     Stretch: 
    
    
    
    (Strong intensity).[1]

High-Performance Liquid Chromatography (HPLC) Method

Objective: Quantitative assay and impurity profiling.[1][2]

Method Development Rationale

Benzophenones are lipophilic and weak bases.[1] A C18 stationary phase is standard.[1] The mobile phase must be acidified to suppress the ionization of the secondary amine (or ensure full protonation) and prevent peak tailing caused by silanol interactions.[1] A gradient is required to separate the polar hydrolytic byproducts (e.g., glycine derivatives) from the lipophilic benzophenone.

Validated Protocol (RP-HPLC-UV)
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Primary), 230 nm (Secondary)
Injection Vol 10

L
Diluent 50:50 Water:Acetonitrile

Gradient Program:

  • 0.0 min: 40% B

  • 15.0 min: 80% B (Linear Ramp)

  • 20.0 min: 80% B (Isocratic Hold)[1]

  • 20.1 min: 40% B (Re-equilibration)

  • 25.0 min: End

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    [1]
  • Theoretical Plates (

    
    ): 
    
    
    
    [1]
  • Retention Time (

    
    ):  Expect elution at ~12–14 minutes (highly dependent on column carbon load).[1]
    
Impurity Profiling

When analyzing this compound (either as a raw material or a degradant), look for:

  • 2-Amino-5-chlorobenzophenone: The non-alkylated starting material.[1] It is more polar and will elute earlier than the trifluoroethyl derivative.[1]

  • Halazepam (if applicable): If analyzing a reaction mixture, the cyclized benzodiazepine is more lipophilic and may elute later or close to the benzophenone depending on pH.

Visualizations & Workflows

Synthesis and Degradation Pathway

This diagram illustrates the relationship between the benzophenone intermediate and the Halazepam drug substance, highlighting the critical control points.

G Start 2-Amino-5-chlorobenzophenone (Starting Material) Target 2-(2,2,2-Trifluoroethylamino)- 5-chlorobenzophenone (Target Intermediate) Start->Target N-Alkylation Reagent Trifluoroethyl Triflate/Iodide Reagent->Target Drug Halazepam (API) Target->Drug Cyclization w/ Glycine Degradant Open-Ring Hydrolysis Products Target->Degradant Oxidation/Light Drug->Target Acid Hydrolysis (Degradation)

Figure 1: Synthetic pathway and degradation cycle linking the benzophenone intermediate to Halazepam.

Analytical Method Decision Tree

A logic flow for selecting the correct analytical technique based on the specific data requirement.[1]

MethodSelection Start Characterization Goal Purity Purity / Assay? Start->Purity ID Structure Confirmation? Start->ID Volatile Volatile Impurities? Start->Volatile HPLC RP-HPLC (UV @ 254nm) Method: Gradient C18 Purity->HPLC Non-volatile NMR NMR (1H, 19F) Confirm CF3 group ID->NMR Primary ID IR FTIR Confirm C=O, NH ID->IR Secondary ID GC GC-Headspace Residual Solvents Volatile->GC

Figure 2: Decision tree for selecting analytical methods based on characterization needs.

References

  • United States Pharmacopeia (USP). USP Reference Standard: 2-[N-(2,2,2-Trifluoroethyl)amino]-5-chlorobenzophenone.[1][3] Catalog No. 1685500. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89821: 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone.[1] Link[1]

  • BenchChem. Analytical Methods for Benzophenone Derivatives. (General reference for HPLC conditions of amino-benzophenones). Link[1]

  • Sigma-Aldrich. Product Specification: 2-[N-(2,2,2-Trifluoroethyl)amino]-5-chlorobenzophenone.[1] Link

Sources

Application Note: Precision N-Alkylation of 2-Amino-5-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Introduction

2-Amino-5-chlorobenzophenone (ACB) is a critical pharmacophore and intermediate in the synthesis of 1,4-benzodiazepines (e.g., Diazepam, Chlordiazepoxide).[1][2][3][4][5][6][7][8][9] While often cyclized prior to alkylation in industrial routes, direct N-alkylation of the open-chain benzophenone is a valuable strategy for generating diverse 2-(alkylamino)benzophenone libraries or specific precursors for non-canonical benzodiazepines.

This guide details the protocol for the selective mono-N-alkylation of ACB. The primary challenge in this transformation is chemoselectivity: preventing the formation of the N,N-dialkyl (bis-alkylated) impurity while driving the conversion of the deactivated aniline starting material.

Mechanistic Insight

The amino group in ACB is electronically deactivated by the electron-withdrawing ortho-benzoyl and para-chloro substituents. Consequently, its nucleophilicity is significantly lower than that of a standard aniline.

  • Reaction Type: Nucleophilic Substitution (

    
    ).
    
  • Selectivity Challenge: Once mono-alkylation occurs, the resulting secondary amine is slightly more nucleophilic than the primary amine precursor (due to the inductive effect of the alkyl group), creating a risk of over-alkylation.

  • Control Strategy: We utilize a weak base/polar aprotic solvent system (K₂CO₃/DMF) combined with strict stoichiometric control and thermal regulation to favor mono-alkylation.

Part 2: Experimental Protocols

Materials & Equipment
ComponentGrade/SpecificationRole
2-Amino-5-chlorobenzophenone >98% HPLC, Yellow Crystalline SolidSubstrate
Alkyl Halide (R-X) Reagent Grade (e.g., Methyl Iodide, Ethyl Bromide)Electrophile
Potassium Carbonate (K₂CO₃) Anhydrous, Powdered, -325 meshBase (Acid Scavenger)
N,N-Dimethylformamide (DMF) Anhydrous (<0.05% H₂O)Solvent
Ethyl Acetate / Hexanes ACS GradeWorkup/Purification
HPLC System C18 Column, UV detection at 254 nmProcess Control
Protocol A: General Mono-N-Alkylation (Standard Method)

This protocol is optimized for alkyl iodides and bromides. For methylation specifically, Methyl Iodide is recommended over Dimethyl Sulfate for bench-scale safety and ease of handling.

Step-by-Step Methodology

1. Reaction Setup

  • To a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, charge 2-amino-5-chlorobenzophenone (10.0 g, 43.1 mmol) .

  • Add anhydrous DMF (50 mL) . Stir at room temperature until fully dissolved (solution will be bright yellow).

  • Add Potassium Carbonate (8.9 g, 64.6 mmol, 1.5 eq) . The mixture will become a suspension.

2. Reagent Addition

  • Critical Step: Heat the mixture to 60°C .

  • Add the Alkyl Halide (45.3 mmol, 1.05 eq) dropwise via syringe or addition funnel over 30 minutes.

    • Note: Do not add a large excess of alkyl halide. Starting with 1.05 equivalents minimizes bis-alkylation. If conversion is incomplete after 4 hours, add an additional 0.1 eq.

3. Reaction Monitoring

  • Maintain temperature at 60–65°C for 4–6 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Target: <5% Starting Material remaining.[2]

    • Stop Condition: If Bis-alkylated impurity exceeds 5%, terminate reaction immediately.

4. Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into Ice Water (300 mL) with vigorous stirring. The product should precipitate as a solid or oil.

  • Extract with Ethyl Acetate (3 x 100 mL) .

  • Wash the combined organic phases with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove DMF.

  • Dry over Anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

5. Purification (Recrystallization)

  • The crude residue is typically a yellow oil or solid.

  • Recrystallize from Hot Ethanol (95%) or a Methanol/Water mixture.

    • Dissolve crude in minimum boiling ethanol.

    • Cool slowly to room temperature, then to 4°C.

    • Filter the yellow needles and dry in a vacuum oven at 45°C.

Protocol B: Alternative High-Selectivity Reductive Methylation

Recommended specifically for N-Methylation if over-alkylation is persistent with MeI.

  • Reagents: ACB (1 eq), Paraformaldehyde (3 eq), H₂SO₄ (solvent/catalyst).

  • Procedure: Dissolve ACB in conc. H₂SO₄ at 0°C. Add paraformaldehyde in portions. Heat to 40°C for 2 hours. Pour onto ice/NH₄OH.

  • Mechanism: Formation of the imine/oxazine species followed by internal hydride transfer or disproportionation (industrial variant).

  • Advantage: virtually zero risk of bis-methylation (

    
    -dimethyl).
    

Part 3: Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the reaction pathway, highlighting the competition between the desired mono-alkylation and the undesired bis-alkylation.

ReactionPathway SM 2-Amino-5-chlorobenzophenone (Starting Material) Mono 2-(Alkylamino)-5-chlorobenzophenone (Target Product) SM->Mono k1 (Slow) 60°C, DMF Reagent Alkyl Halide (R-X) + K2CO3 Reagent->SM Bis 2-(Dialkylamino)-5-chlorobenzophenone (Over-Alkylated Impurity) Mono->Bis k2 (Fast if excess R-X) Over-reaction

Caption: Kinetic pathway showing the critical branch point between mono- and bis-alkylation. Rate constant k1 is maximized via solvent choice, while k2 is suppressed by stoichiometric control.

Experimental Workflow

A visual guide to the operational steps for Protocol A.

Workflow Start Start: Weigh Reagents Dissolve Dissolve ACB in DMF Add K2CO3 Start->Dissolve Heat Heat to 60°C Dissolve->Heat AddRX Dropwise Addition of R-X (1.05 eq over 30 min) Heat->AddRX Monitor IPC: HPLC/TLC (4-6 Hours) AddRX->Monitor Decision Is SM < 5%? Monitor->Decision Quench Quench in Ice Water Extract w/ EtOAc Decision->Quench Yes AddMore Add 0.1 eq R-X Wait 1 hr Decision->AddMore No Purify Recrystallize (Ethanol) Quench->Purify AddMore->Monitor

Caption: Step-by-step decision tree for the N-alkylation protocol, ensuring process control at the conversion stage.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Deactivated amine is unreactive at low temp.Increase temp to 75°C; Ensure DMF is anhydrous (water kills alkyl halides).
High Bis-Alkylated Impurity Excess alkyl halide or localized high concentration.Reduce R-X to 1.0 eq; Improve stirring; Dilute reaction mixture.
New Spot on TLC (Rf < SM) Hydrolysis of Benzophenone imine (rare) or amide formation.Ensure reagents are dry; Confirm identity of R-X.
Oiling out during recrystallization Product is too soluble or impure.Use seed crystals; Switch solvent system to MeOH/Water; Cool more slowly.

Part 4: References

  • Sternbach, L. H., et al. (1962).[2][7] Quinazolines and 1,4-Benzodiazepines.[3][7] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones. Journal of Organic Chemistry.[2][7] Link

  • Bell, S. C., et al. (1962).[2] Benzodiazepines.[3][5][7][10][11][12][13] I. Synthesis of 2-Methylamino-5-chlorobenzophenone. Journal of Organic Chemistry.[2][7] Link

  • Patent CN108191684A. (2018). Preparation method of 2-methylamino-5-chlorobenzophenone.[2][4][5] Google Patents. Link

  • Bar-Haim, G., & Kol, M. (2004).[14] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[14] Organic Letters.[14][15] Link (Cited for general selectivity principles in difficult substrates).

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone, a key intermediate in the manufacturing of several pharmaceutical compounds, notably the benzodiazepine, Halazepam.[1][2] The synthesis is presented in a two-stage process, beginning with the production of the precursor, 2-amino-5-chlorobenzophenone, followed by its N-trifluoroethylation. This guide emphasizes scalable and efficient methodologies, addressing the practical challenges of industrial production. Detailed protocols are provided, underpinned by explanations of the chemical principles and safety considerations essential for successful and safe implementation.

Introduction

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS No: 22753-80-6) is a critical building block in medicinal chemistry.[3][4] Its structure, incorporating a trifluoroethyl moiety, is of significant interest as the inclusion of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The primary challenge in the synthesis of this compound lies in the efficient and selective introduction of the trifluoroethyl group onto the amino function of 2-amino-5-chlorobenzophenone on a large scale. This document outlines a robust synthetic strategy designed to meet the demands of industrial production, focusing on yield, purity, and operational safety.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-chlorobenzophenone. Following this, the intermediate undergoes N-trifluoroethylation to yield the final product.

Synthesis_Overview A Starting Materials B Step 1: Synthesis of 2-amino-5-chlorobenzophenone A->B C Step 2: N-Trifluoroethylation B->C D Final Product: 2-(2,2,2-Trifluoroethylamino) -5-chlorobenzophenone C->D

Caption: High-level overview of the two-step synthetic process.

Part 1: Large-Scale Synthesis of 2-amino-5-chlorobenzophenone

The synthesis of 2-amino-5-chlorobenzophenone is a well-established process, with several methodologies reported in the literature, including Friedel-Crafts acylation and the reduction of isoxazole derivatives.[6][7] For large-scale industrial production, a common and cost-effective method involves the reduction of an isoxazole intermediate, which can be prepared from readily available starting materials.[8]

Rationale for Method Selection

The isoxazole reduction route is often favored for its high yields and the use of relatively inexpensive reagents, making it economically viable for industrial-scale synthesis.[8] This method avoids the often harsh conditions and potential for side products associated with Friedel-Crafts reactions.

Detailed Experimental Protocol

This protocol is adapted from established industrial synthesis methods.[8]

Step 1a: Synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole

  • Reaction Principle: This step involves the condensation of a substituted nitrobenzene with a phenylacetonitrile derivative in the presence of a base.

  • Reagents and Materials:

    • p-chloronitrobenzene

    • Phenylacetonitrile

    • Sodium hydroxide

    • Ethanol

    • Water

    • A suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

  • Procedure:

    • In the reaction vessel, dissolve sodium hydroxide in ethanol with stirring.

    • To this solution, add p-chloronitrobenzene and phenylacetonitrile.

    • Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

    • After cooling, water is added to precipitate the crude 5-chloro-3-phenyl-2,1-benzisoxazole.

    • The precipitate is filtered, washed with water, and dried.

Step 1b: Reduction to 2-amino-5-chlorobenzophenone

  • Reaction Principle: The isoxazole ring is reductively cleaved to yield the aminobenzophenone. A common method for this on a large scale is catalytic hydrogenation.

  • Reagents and Materials:

    • 5-chloro-3-phenyl-2,1-benzisoxazole

    • Palladium on carbon (Pd/C) catalyst

    • Ethanol (or another suitable solvent)

    • Hydrogen gas

    • A high-pressure reactor (autoclave).

  • Procedure:

    • Charge the autoclave with 5-chloro-3-phenyl-2,1-benzisoxazole and ethanol.

    • Add the Pd/C catalyst. The catalyst loading should be optimized for the specific reactor and batch size.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature. These parameters will need to be optimized for the specific equipment.

    • Maintain the reaction under these conditions with vigorous stirring until hydrogen uptake ceases, indicating the completion of the reaction.

    • Cool the reactor, vent the hydrogen, and purge with an inert gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.

    • The filtrate containing the crude 2-amino-5-chlorobenzophenone is then concentrated under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield high-purity 2-amino-5-chlorobenzophenone.

Quality Control

The purity of the 2-amino-5-chlorobenzophenone intermediate is crucial for the success of the subsequent step. The following analytical techniques should be employed:

Analytical Technique Parameter to be Monitored Typical Specification
High-Performance Liquid Chromatography (HPLC) Purity and impurity profile> 99.0%
Melting Point Identity and purity98-101 °C
Infrared (IR) Spectroscopy Functional group confirmationConforms to reference spectrum
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmationConforms to reference spectrum

Part 2: Large-Scale Synthesis of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

The second stage of the synthesis involves the N-alkylation of 2-amino-5-chlorobenzophenone with a suitable trifluoroethylating agent.

Selection of Trifluoroethylating Agent and Rationale

Several reagents can be used for trifluoroethylation.[5][9] For large-scale synthesis, the choice of reagent is dictated by factors such as reactivity, cost, availability, and safety. A promising approach for this transformation is the use of 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst.[5][9] This method is advantageous as it utilizes a stable and readily available starting material. An iron porphyrin-catalyzed reaction has been shown to be effective for the N-trifluoroethylation of anilines.[5][9]

Detailed Experimental Protocol

This protocol is a proposed adaptation for large-scale synthesis based on reported methodologies for N-trifluoroethylation of anilines.[5][9] Optimization will be required for specific industrial settings.

  • Reaction Principle: An iron-catalyzed N-H insertion reaction with a diazo intermediate formed in situ from 2,2,2-trifluoroethylamine hydrochloride.

  • Reagents and Materials:

    • 2-amino-5-chlorobenzophenone

    • 2,2,2-trifluoroethylamine hydrochloride

    • Sodium nitrite

    • Iron(III) porphyrin catalyst (e.g., Iron(III) tetraphenylporphyrin chloride)

    • A suitable solvent system (e.g., aqueous solution)

    • A reaction vessel with temperature control, stirring, and provision for careful addition of reagents.

  • Procedure:

    • In the reaction vessel, dissolve 2-amino-5-chlorobenzophenone in the chosen solvent.

    • Add the iron porphyrin catalyst.

    • In a separate vessel, prepare a solution of 2,2,2-trifluoroethylamine hydrochloride and sodium nitrite in the solvent.

    • Slowly add the solution from step 3 to the reaction mixture containing the aminobenzophenone and catalyst. The temperature should be carefully controlled during the addition to manage the exothermic reaction and the formation of the diazo intermediate.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, as monitored by HPLC.

    • Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction of the product into a suitable organic solvent.

    • The organic layer is washed to remove any remaining reagents and byproducts.

    • The solvent is removed under reduced pressure to yield the crude 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone.

Purification of the Final Product

Purification of the final product on a large scale is critical to meet pharmaceutical standards.

  • Recrystallization: The crude product should be recrystallized from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility profile of the product and its impurities.

  • Chromatography: If necessary, column chromatography may be employed for further purification, although this is less common for very large-scale production due to cost and solvent usage.

Quality Control of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone
Analytical Technique Parameter to be Monitored Typical Specification
HPLC Purity and impurity profile> 99.5%
Mass Spectrometry (MS) Molecular weight confirmationConforms to theoretical mass
NMR Spectroscopy Structural confirmationConforms to reference spectrum
Elemental Analysis Elemental compositionWithin ±0.4% of theoretical values

Process Safety and Handling

General Precautions:

  • All operations should be conducted in well-ventilated areas or in a closed system.

  • Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats.

Specific Hazards:

  • 2,2,2-Trifluoroethylamine hydrochloride: While more stable than some other trifluoroethylating agents, it should be handled with care.

  • Sodium Nitrite: A strong oxidizing agent. It should be stored away from combustible materials.

  • Diazo Compounds: The in-situ formation of diazo compounds presents a potential explosion hazard if not properly controlled. Temperature control during the reaction is critical.

Workflow Diagram

Detailed_Workflow cluster_step1 Part 1: Synthesis of 2-amino-5-chlorobenzophenone cluster_step2 Part 2: N-Trifluoroethylation A1 Condensation: p-chloronitrobenzene + Phenylacetonitrile B1 Precipitation and Filtration A1->B1 C1 5-chloro-3-phenyl-2,1-benzisoxazole B1->C1 D1 Catalytic Hydrogenation (Pd/C, H2) C1->D1 E1 Filtration and Concentration D1->E1 F1 Recrystallization E1->F1 G1 2-amino-5-chlorobenzophenone F1->G1 H1 Iron-Catalyzed Reaction: 2-amino-5-chlorobenzophenone + 2,2,2-trifluoroethylamine HCl + NaNO2 G1->H1 Intermediate I1 Work-up and Extraction H1->I1 J1 Concentration I1->J1 K1 Recrystallization J1->K1 L1 Final Product K1->L1

Caption: Detailed workflow for the two-part synthesis.

Conclusion

The large-scale synthesis of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone is a multi-step process that requires careful planning and execution. The methodologies outlined in this document provide a robust framework for the industrial production of this important pharmaceutical intermediate. Adherence to the detailed protocols, rigorous in-process controls, and a strong emphasis on safety are paramount for achieving high yields of a pure product in a safe and reproducible manner. Further optimization of reaction conditions may be necessary depending on the specific equipment and scale of production.

References

  • PubChem. Halazepam. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone. National Center for Biotechnology Information. [Link]

  • Wang, X., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(35), 21536-21540. [Link]

  • Wang, X., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

  • Google Patents. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2022). Prospects in Pharmaceutical Sciences, 22(3), 81-91. [Link]

  • Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. SID. [Link]

  • Wikipedia. Halazepam. [Link]

  • PubChem. 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone. National Center for Biotechnology Information. [Link]

  • Gsrs. 5-CHLORO-2-((2,2,2-TRIFLUOROETHYL)AMINO)BENZOPHENONE. [Link]

  • ResearchGate. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]

  • PubChem. 2-Amino-5-chlorobenzophenone. National Center for Biotechnology Information. [Link]

Sources

Application Note: 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone in Medicinal Chemistry

[1]

Executive Summary

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone is a high-value pharmacophore precursor used primarily in the synthesis of Halazepam (Paxipam), a 1,4-benzodiazepine anxiolytic. Its structural significance lies in the


-trifluoroethyl moiety

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
CAS Number 22753-80-6
IUPAC Name [5-Chloro-2-(2,2,2-trifluoroethylamino)phenyl]-phenylmethanone
Molecular Formula

Molecular Weight 313.70 g/mol
Appearance Yellow crystalline solid
Melting Point 94–96 °C (Lit.)[1]
Solubility Soluble in DCM, Chloroform, Toluene; Limited solubility in Ethanol
Key Functionality Secondary amine with strong electron-withdrawing

group

Mechanistic Insight: The "Fluorine Effect"

The presence of the 2,2,2-trifluoroethyl group significantly alters the reactivity of the aniline nitrogen compared to the

  • Reduced Nucleophilicity: The strong electron-withdrawing inductive effect (-I) of the

    
     group reduces the electron density on the nitrogen atom (
    
    
    reduction).
  • Synthetic Consequence: Standard condensation with glycine esters (common in benzodiazepine synthesis) is often sluggish.

  • Strategic Solution: The use of Bromoacetyl bromide (highly reactive electrophile) is preferred over chloroacetyl chloride to ensure complete acylation. Subsequent cyclization with ammonia is favored because the leaving group (bromide) is excellent, facilitating the ring closure despite the steric bulk of the trifluoroethyl group.

Primary Application: Synthesis of Halazepam

The core application of this intermediate is the production of Halazepam. The workflow involves a two-step "Acylation-Cyclization" sequence.[2]

Experimental Workflow Diagram

HalazepamSynthesisStart2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone(Starting Material)InterIntermediate:2-(Bromoacetamido)-DerivativeStart->Inter Reflux/Toluene Reagent1Bromoacetyl Bromide(Acylation)Reagent1->InterProductHalazepam(Final API)Inter->Product Ring Closure Reagent2Liquid Ammonia / MeOH(Cyclization)Reagent2->Product

Caption: Synthetic pathway converting the benzophenone intermediate to Halazepam via bromoacetylation and ammonolysis.

Detailed Protocol
Step 1: Acylation (Formation of the Bromoacetamido Intermediate)
  • Objective: Attach the two-carbon linker required for the diazepine ring.

  • Reagents:

    • 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (1.0 eq)

    • Bromoacetyl bromide (1.2 eq)

    • Toluene (Solvent, 10 volumes)

    • Sodium bicarbonate (Solid, 1.5 eq) – Scavenger for HBr

Procedure:

  • Dissolution: Charge a reactor with the benzophenone intermediate and Toluene. Stir until fully dissolved.

  • Addition: Cool the solution to 0–5 °C. Add solid

    
    .
    
  • Acylation: Add Bromoacetyl bromide dropwise over 30 minutes, maintaining temperature < 10 °C.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the yellow starting material.

  • Workup: Quench with ice water. Separate the organic layer. Wash with brine, dry over

    
    , and concentrate in vacuo to yield the 
    
    
    -bromoacetamido intermediate as an oil or low-melting solid. Use directly in Step 2.
Step 2: Cyclization (Ring Closure to Halazepam)
  • Objective: Form the 7-membered lactam ring.

  • Reagents:

    • Crude Bromoacetamido intermediate (from Step 1)

    • Ammonia (Liquid or 7N in Methanol)

    • Potassium Iodide (Catalytic, 0.1 eq) – Finkelstein accelerator (optional)

Procedure:

  • Preparation: Dissolve the crude intermediate in Methanol (10 volumes). Add catalytic KI (promotes reaction by converting bromide to more reactive iodide in situ).

  • Ammonolysis: Cool to 0 °C. Saturate the solution with ammonia gas or add excess methanolic ammonia (approx 5–10 eq).

  • Cyclization: Seal the vessel and stir at room temperature for 24 hours. Note: If reaction is slow due to the trifluoroethyl steric hindrance, heat to 40–50 °C.

  • Isolation: Concentrate the solvent to dryness.

  • Purification: Partition the residue between DCM and water. Wash the organic phase with water.[3] Crystallize the crude product from Ethanol/Water or Acetone/Hexane.

  • Validation:

    • Target MP: 164–166 °C.[1]

    • Appearance: White to off-white needles.

Upstream Synthesis: Preparation of the Intermediate

For researchers needing to synthesize the starting material itself (CAS 22753-80-6) from commodity chemicals.

Workflow Diagram

IntermediateSynthesisStart2-Amino-5-chlorobenzophenone(CAS 719-59-5)Product2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenoneStart->Product N-Alkylation Reagent2,2,2-Trifluoroethyl Triflate(Alkylation Agent)Reagent->ProductBaseK2CO3 / TolueneRefluxBase->Product

Caption: Synthesis of the title compound via N-alkylation of 2-amino-5-chlorobenzophenone.

Protocol:

  • Reagents: 2-Amino-5-chlorobenzophenone (1.0 eq), 2,2,2-Trifluoroethyl triflate (1.1 eq),

    
     (2.0 eq), Toluene.
    
  • Reaction: Reflux the mixture for 12–18 hours. The triflate is required because trifluoroethyl iodide is less reactive and volatile.

  • Purification: Filter inorganic salts, concentrate filtrate, and recrystallize from Ethanol.

Safety & Regulatory Compliance

  • Halazepam Control: The final product (Halazepam) is a Schedule IV Controlled Substance in the US and many other jurisdictions. Researchers must possess appropriate DEA licensure (or equivalent) before performing the cyclization step.

  • Handling:

    • Bromoacetyl Bromide: Severe lachrymator and corrosive. Handle only in a fume hood.

    • Trifluoroethyl Triflate: Potent alkylating agent; potential genotoxin. Double-glove and use barrier protection.

References

  • Sternbach, L. H., et al. (1962).[4] Quinazolines and 1,4-Benzodiazepines.[2][4][5][6] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones. Journal of Organic Chemistry.[4] Link

  • Topliss, J. G. (1969).[1] Benzodiazepine derivatives.[1][2][3][4][7][8] US Patent 3,429,874 (Assigned to Schering Corp).[1] Link

  • Steinman, M., et al. (1973).[1] Psychopharmacological agents.[1][2][4][8][9] 1,4-Benzodiazepines with a N-trifluoroethyl substituent.[1] Journal of Medicinal Chemistry.[1] Link

  • BenchChem. (2025). 2-Amino-5-chlorobenzophenone in Medicinal Chemistry.[10][2][11]Link

  • PubChem. (2025). Compound Summary: Halazepam.[1][8]Link

Application Notes and Protocols for the Synthesis of Halazepam from 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for clinical or diagnostic use.

Abstract

This document provides a comprehensive guide for the synthesis of Halazepam, a benzodiazepine derivative, utilizing 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone as the key starting material. Halazepam is a polyfluoroalkyl analog of diazepam and is classified as a Schedule IV controlled substance with anxiolytic properties.[1] The described methodology is based on established principles of benzodiazepine synthesis, involving a two-step sequence of N-acylation followed by intramolecular ammonolysis to construct the characteristic 1,4-benzodiazepine core. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety considerations to facilitate the replication of this synthesis in a laboratory setting.

Introduction

Halazepam (7-chloro-1,3-dihydro-5-phenyl-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one) is a member of the benzodiazepine class of psychoactive compounds, known for their efficacy as anxiolytics, sedatives, and muscle relaxants.[1] First synthesized by Schlesinger and marketed under the trade name Paxipam, Halazepam's structure is distinguished by the presence of a 2,2,2-trifluoroethyl group at the N-1 position of the diazepine ring.[1] This structural modification influences its pharmacokinetic and pharmacodynamic profile. The synthesis of 1,4-benzodiazepines from 2-aminobenzophenone precursors is a cornerstone of medicinal chemistry. The general and robust nature of this synthetic approach allows for the generation of a diverse library of analogs through modification of the benzophenone starting material.

This application note details a reliable laboratory-scale synthesis of Halazepam, commencing with the commercially available 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone. The protocol follows a logical and well-documented pathway involving acylation with bromoacetyl bromide and subsequent intramolecular cyclization.

Reaction Scheme and Mechanism

The synthesis of Halazepam from its precursor is achieved in two principal steps:

  • N-Acylation: The secondary amine of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone is acylated using bromoacetyl bromide. This reaction forms the key intermediate, N-(2-benzoyl-4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2-bromoacetamide. The reaction proceeds via a standard nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of bromoacetyl bromide.

  • Intramolecular Cyclization: The bromoacetamide intermediate is then treated with ammonia. The ammonia acts as a nucleophile, initially displacing the bromine atom to form a glycinamide intermediate which then undergoes an intramolecular condensation reaction. The newly formed primary amine attacks the benzophenone carbonyl carbon, followed by dehydration, to yield the seven-membered diazepinone ring of Halazepam.

Figure 1: Overall Synthesis Pathway

cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization A 2-(2,2,2-Trifluoroethylamino) -5-chlorobenzophenone B N-(2-benzoyl-4-chlorophenyl)-N- (2,2,2-trifluoroethyl)-2-bromoacetamide (Intermediate) A->B  Bromoacetyl Bromide,  Inert Solvent (e.g., Benzene) C Halazepam B->C  Ammonia (NH3) in  suitable solvent (e.g., Ethanol)

Caption: A two-step workflow for Halazepam synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier Notes
2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone22753-80-6C₁₅H₁₁ClF₃NO313.70Purity ≥98%
Bromoacetyl bromide598-21-0C₂H₂Br₂O201.86Handle in a fume hood, corrosive, lachrymator.
Benzene (Anhydrous)71-43-2C₆H₆78.11Carcinogen. Use with appropriate engineering controls.
Ethanol (Absolute)64-17-5C₂H₆O46.07
Ammonia (Solution in Ethanol, e.g., 7N)7664-41-7NH₃17.03Corrosive. Handle in a well-ventilated area.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For aqueous workup.
Magnesium Sulfate (Anhydrous, MgSO₄)7487-88-9MgSO₄120.37For drying organic layers.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93For extraction.
Acetone67-64-1C₃H₆O58.08For recrystallization.
Hexane110-54-3C₆H₁₄86.18For recrystallization.
TLC Plates (Silica gel 60 F₂₅₄)---For reaction monitoring.
Equipment
  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filtration apparatus

  • Melting point apparatus

  • Analytical balance

  • Fume hood

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of N-(2-benzoyl-4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2-bromoacetamide (Intermediate)

This protocol is adapted from established procedures for the N-acylation of 2-aminobenzophenone derivatives.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 10.0 g (31.9 mmol) of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone in 100 mL of anhydrous benzene.

  • Addition of Reagent: Cool the solution in an ice-water bath. Slowly add a solution of 7.0 g (34.7 mmol, 1.1 equivalents) of bromoacetyl bromide in 20 mL of anhydrous benzene via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂).

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the bromoacetamide intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of Halazepam via Intramolecular Cyclization

This protocol is based on the widely used method of cyclizing 2-haloacetamido benzophenones with ammonia.

  • Reaction Setup: Dissolve the crude bromoacetamide intermediate from the previous step in 150 mL of absolute ethanol in a 500 mL round-bottom flask.

  • Cyclization: To this solution, add 50 mL of a 7N solution of ammonia in methanol. Seal the flask and stir the mixture at room temperature for 24-48 hours. Alternatively, the mixture can be gently heated to reflux (approx. 65-70 °C) for 6-8 hours to accelerate the reaction. Monitor the formation of Halazepam by TLC.

  • Isolation of Crude Product: After the reaction is complete, remove the solvent under reduced pressure. To the residue, add 100 mL of water and stir to form a slurry.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 30 mL) to remove any residual salts.

  • Purification: The crude Halazepam can be purified by recrystallization. The literature reports crystallization from an acetone-hexane solvent system. Dissolve the crude solid in a minimal amount of hot acetone and slowly add hexane until turbidity persists. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Characterization and Data

The identity and purity of the synthesized Halazepam should be confirmed using standard analytical techniques.

ParameterExpected Value / Characteristics
Appearance White to off-white crystalline solid
Melting Point 164-166 °C
Molecular Formula C₁₇H₁₂ClF₃N₂O
Molecular Weight 352.74 g/mol [1]
¹H NMR Expected signals for aromatic protons, the CH₂ groups of the diazepine ring, and the CH₂ of the trifluoroethyl group. The trifluoroethyl CH₂ will show coupling to the fluorine atoms.
¹⁹F NMR A triplet corresponding to the -CF₃ group.
Mass Spectrometry (ESI+) Expected [M+H]⁺ peak at m/z 353.06.
Infrared (IR) Spectroscopy Characteristic peaks for C=O (amide), C=N (imine), C-F, and C-Cl bonds.

Figure 2: Experimental Workflow Visualization

start Start dissolve_sm Dissolve Starting Material in Anhydrous Benzene start->dissolve_sm add_reagent Add Bromoacetyl Bromide (T < 10 °C) dissolve_sm->add_reagent react_1 Stir at Room Temp (4-6 hours) add_reagent->react_1 workup_1 Aqueous NaHCO₃ Quench & DCM Extraction react_1->workup_1 isolate_intermediate Concentrate to obtain Crude Intermediate workup_1->isolate_intermediate dissolve_intermediate Dissolve Intermediate in Ethanol isolate_intermediate->dissolve_intermediate cyclize Add NH₃/Methanol Stir/Heat dissolve_intermediate->cyclize isolate_crude Concentrate & Precipitate with Water cyclize->isolate_crude purify Recrystallize from Acetone/Hexane isolate_crude->purify characterize Dry & Characterize (MP, NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step laboratory workflow for Halazepam synthesis.

References

  • Halazepam. In: DrugFuture.com Chemical Index Database. Accessed February 13, 2026. [Link]

  • Synthesis of benzodiazepines. Google Patents; US5466799A. Accessed February 13, 2026.
  • Halazepam. In: PubChem. National Center for Biotechnology Information. Accessed February 13, 2026. [Link]

  • Process for the preparation of 7-chloro-5-phenyl-3h-1,4-benzodiazepine-2-(1h)one. Google Patents; US3852270A. Accessed February 13, 2026.
  • 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone. In: PubChem. National Center for Biotechnology Information. Accessed February 13, 2026. [Link]

  • 2(2,2,2-trifluoroethyl)-amino--5-chloro-benzophenone (TCB). In: NIST Chemistry WebBook. National Institute of Standards and Technology. Accessed February 13, 2026. [Link]

  • Process for preparing benzodiazepines. Google Patents; US3996209A. Accessed February 13, 2026.
  • Steinman, M., et al. (1973). Journal of Medicinal Chemistry, 16(12), 1354–1360.
  • Halazepam. In: Wikipedia. Accessed February 13, 2026. [Link]

Sources

Troubleshooting & Optimization

stability testing of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (referred to herein as TFECB ).[1]

This compound is a critical pharmacophore, often serving as a key intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat derivatives) and specialized benzodiazepine ligands. Its stability profile is dominated by the benzophenone core (photosensitivity) and the fluorinated amine (modulated basicity/nucleophilicity).

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS: 22753-80-6)[1]

Part 1: The Stability Matrix (Executive Summary)

Before troubleshooting, understand the molecule's inherent vulnerabilities. TFECB is not a standard amine. The electron-withdrawing trifluoroethyl group (


) significantly reduces the basicity of the nitrogen, altering its reactivity compared to non-fluorinated analogs like 2-methylamino-5-chlorobenzophenone.[1]

Quick Reference Stability Table

ConditionRisk LevelPrimary Degradation MechanismVisual Indicator
Photolysis (UV/VIS) CRITICAL Radical abstraction, pinacol formation, cyclizationYellowing/Browning of solid; darkening of solution.[1]
Acidic Hydrolysis LowProtonation (reversible); resistant to cleavage due to C-N stability.[1]None (Soluble).
Basic Hydrolysis MediumPotential intramolecular cyclization (if co-reagents present) or dehydrohalogenation (extreme conditions).[1]Precipitate formation.
Oxidation Low-MediumN-oxide formation (slowed by

steric/electronic effects).[1]
Appearance of polar impurities (early eluting on RP-HPLC).[1]
Thermal LowStable up to melting point; sublimation risk under high vacuum/heat.Crystalline changes.
Part 2: Troubleshooting Guides & FAQs
Topic A: Photostability & Handling

User Issue: "My reference standard has turned from a pale yellow solid to a dark amber gum after leaving it on the benchtop for 48 hours."

Diagnosis: You are observing Benzophenone-mediated Photochemical Degradation .[1] The benzophenone moiety is a classic triplet-state sensitizer.[1] Upon UV absorption (even ambient lab light contains sufficient UV-A), the carbonyl oxygen abstracts a hydrogen (likely from the solvent or the alkyl chain), initiating radical polymerization or dimerization.

Technical Protocol: Photostability Rescue & Prevention

  • Immediate Action: Isolate the batch. Do not use for quantitative calibration.

  • Verification: Run a TLC or HPLC.[1] Photodegradation products often appear as broad "humps" or late-eluting dimers compared to the sharp parent peak.[1]

  • Corrective Storage:

    • Solid State: Store in amber vials wrapped in aluminum foil at 2–8°C.

    • In Solution: Solutions in protic solvents (Isopropanol, Methanol) are more susceptible to radical abstraction than in Aprotic solvents (Acetonitrile).[1] Use fresh solutions immediately.

FAQ: Can I re-purify photodegraded material?

  • Answer: Generally, no . The degradation products are complex mixtures of dimers and oligomers that are difficult to separate completely. Recrystallization (e.g., from Ethanol/Water) may remove bulk impurities, but trace photo-byproducts can act as seeds for further degradation.[1]

Topic B: HPLC Method Development & "Ghost Peaks"

User Issue: "I see significant peak tailing and variable retention times for TFECB, even on a C18 column. I also see a small pre-peak that grows over time in the autosampler."

Diagnosis:

  • Tailing: Caused by the interaction of the secondary amine with residual silanols on the column stationary phase. Although the

    
     group reduces basicity, the nitrogen still possesses a lone pair capable of hydrogen bonding.
    
  • Pre-peak: This is likely an oxidative impurity or a hydrolysis product if the autosampler is not temperature-controlled.[1]

Technical Protocol: Optimized HPLC Conditions To stabilize the peak shape and prevent on-column degradation:

  • Column: End-capped C18 or Phenyl-Hexyl (provides unique selectivity for the benzophenone rings).[1]

  • Mobile Phase Modifier: You must use a modifier to suppress silanol activity.

    • Recommended: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.[1]

    • Why: The low pH ensures the amine is fully protonated (forming the ammonium salt), preventing silanol interaction.

  • Wavelength: 254 nm (Strong benzophenone absorption) or 225 nm (High sensitivity).[1]

Visual Workflow: Method Validation Logic

HPLC_Workflow Sample TFECB Sample Condition Mobile Phase Selection Sample->Condition Issue Peak Tailing? Condition->Issue Action Add 0.1% TFA or Switch to Phenyl-Hexyl Issue->Action Yes Result Sharp Peak Sym factor 0.9-1.1 Issue->Result No Action->Result

Caption: Decision tree for optimizing peak symmetry of fluorinated amino-benzophenones.

Topic C: Chemical Stability (Stress Testing)

User Issue: "We are attempting a cyclization reaction, but the starting material (TFECB) seems inert under standard reflux conditions."

Diagnosis: The Trifluoroethyl effect is at play. The electron-withdrawing nature of the


 group pulls electron density away from the nitrogen atom.
  • Consequence: The nucleophilicity of the amine is drastically reduced compared to a standard methyl-amine.

  • Impact on Stability: TFECB is more stable against unwanted cyclization than non-fluorinated analogs, but it also requires harsher conditions (higher temperature or stronger acid catalysis) to react in synthetic pathways.

FAQ: Is the C-N bond labile?

  • Answer: Under standard ICH Q1A stress conditions (0.1 N HCl or NaOH), the C-N bond connecting the trifluoroethyl group is remarkably stable. The C-F bonds protect the ethyl chain from metabolic-like oxidation. You are more likely to see degradation at the chlorine position (dehalogenation) under extreme reduction conditions than cleavage of the amine.

Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study (ICH Q1A Aligned)

Use this protocol to establish the stability-indicating nature of your analytical method.

  • Preparation: Prepare a 1 mg/mL stock solution of TFECB in Acetonitrile.

  • Stress Conditions:

    • Acid: Add 1N HCl (1:1 v/v). Heat at 60°C for 4 hours.

    • Base: Add 1N NaOH (1:1 v/v). Heat at 60°C for 4 hours.

    • Oxidation: Add 3%

      
      . Keep at Room Temp for 24 hours.
      
    • Photolytic: Expose to 1.2 million lux hours (ICH Q1B standard).[1]

  • Quenching: Neutralize acid/base samples to pH 7.0 before injection.

  • Analysis: Inject onto HPLC. Calculate Mass Balance (% Assay + % Impurities).

    • Acceptance: Mass balance should be >95%. If lower, look for non-eluting polymers (common in photolysis).

Visual Pathway: Degradation Mechanisms

Degradation_Pathways cluster_photo Photolysis (UV) cluster_chem Chemical Stress TFECB TFECB (Parent) Radical Triplet State Bi-radical TFECB->Radical hv (Light) Oxidation N-Oxide (Minor) TFECB->Oxidation H2O2 Cyclization Intramolecular Cyclization (High T + Acid) TFECB->Cyclization H+ / Heat Dimer Benzopinacol Dimers Radical->Dimer Polymerization

Caption: Primary degradation pathways. Photolysis leads to dimerization; Chemical stress leads to oxidation or cyclization.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] European Medicines Agency.[1][3]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[2] European Medicines Agency.[1][3]

  • BenchChem Technical Support. A Comparative Guide to the Photochemical Stability of Substituted Benzophenones. (General reference for benzophenone photochemistry).

  • PubChem. Compound Summary: 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone.[1] National Library of Medicine. [1]

  • Royal Society of Chemistry. Phototransformation of benzophenone additives. Environmental Science: Processes & Impacts.

Disclaimer: This guide is for research purposes only. TFECB is a potent chemical intermediate; all handling should be performed in a fume hood with appropriate PPE.

Sources

common impurities in 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone and their removal

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Impurity Profiling & Purification of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

Diagnostic Hub: Troubleshooting Q&A

This section addresses real-world observations reported by users synthesizing or handling 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS 22753-80-6) .

Q1: HPLC analysis shows a persistent peak at RRT ~0.85 relative to the main peak. What is it? A: This is most likely the unreacted starting material, 2-amino-5-chlorobenzophenone .[1]

  • Cause: Incomplete alkylation due to insufficient reaction time, low equivalents of the trifluoroethylating agent (e.g., trifluoroethyl triflate), or steric hindrance.[1]

  • Confirmation: Check for a mass fragment of 231.0 m/z (M+H of SM) vs. 314.0 m/z (M+H of Target).

  • Fix: See Protocol A (pH-Controlled Extraction) below.

Q2: My product has a lower melting point (e.g., 88-92°C) than the literature value (~96-98°C). A: This indicates the presence of solvent inclusions or the bis-alkylated impurity .[1]

  • Cause: The electron-withdrawing nature of the trifluoroethyl group usually discourages a second alkylation, but forcing conditions (high heat, excess strong base) can generate 2-[N,N-bis(2,2,2-trifluoroethyl)amino]-5-chlorobenzophenone .[1]

  • Fix: Recrystallization from Ethanol/Water (9:1) is highly effective for removing solvent and lipophilic bis-impurities.[1]

Q3: The crude solid is dark orange/brown instead of yellow. A: This suggests oxidative degradation or azo-coupling byproducts.[1]

  • Cause: Benzophenones are light-sensitive.[1] Prolonged exposure to ambient light or air during heating can lead to radical coupling or benzhydrol formation.[1]

  • Fix: Perform an Activated Carbon Treatment during recrystallization (See Protocol B).[1]

Impurity Deep Dive: Identification & Chemistry

Understanding the chemical origin of impurities is the first step toward high-purity isolation.

Impurity NameStructure DescriptionRelative Polarity (HPLC)Origin
Impurity A (Starting Material) 2-Amino-5-chlorobenzophenoneMore Polar (Elutes Earlier)Incomplete Reaction
Impurity B (Bis-Alkylated) 2-[N,N-bis(2,2,2-trifluoroethyl)amino]-5-chlorobenzophenoneLess Polar (Elutes Later)Over-alkylation (Excess Reagent/Heat)
Impurity C (Hydrolysis) 2-Hydroxy-5-chlorobenzophenoneVaries (pH dependent)Hydrolysis of amino group (Harsh Acidic Workup)
Impurity D (Reduction) 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzhydrolPolarReduction of Ketone (if reducing agents used)
Mechanistic Insight: The Basicity Differential

The critical "handle" for purification is the basicity difference between the Starting Material (SM) and the Product.[1]

  • SM (Primary Amine): The lone pair is delocalized into the ring but is still moderately available (

    
    ).[1]
    
  • Product (Secondary Amine): The trifluoroethyl group is strongly electron-withdrawing (

    
     effect).[1] This dramatically reduces the basicity of the nitrogen (
    
    
    
    ).[1]
  • Strategy: We can selectively protonate the SM using a weak acid wash, extracting it into the aqueous phase while the less basic Product remains in the organic phase.

Remediation Protocols

Protocol A: pH-Controlled Selective Extraction (Best for Removing SM)

Use this method if Impurity A levels are >2.0%.[1]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of solid).

  • Acid Wash: Prepare a 10% Aqueous Citric Acid solution or 0.5 M HCl .[1]

    • Note: Do not use strong/concentrated acid, or you might protonate the product and lose yield.

  • Extraction: Wash the organic layer with the acid solution (3 x volumes).[1]

    • Mechanism: The more basic 2-amino-5-chlorobenzophenone is protonated and moves to the aqueous layer.[1] The trifluoroethyl derivative (low basicity) remains in the Ethyl Acetate.[1]

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ to remove residual acid.[1]

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and evaporate.

Protocol B: Recrystallization with Carbon Treatment

Use this method for final polishing (removing color and trace lipophilic impurities).[1]

  • Solvent Selection: Use Ethanol (95%) .[1]

  • Dissolution: Heat Ethanol to reflux. Add crude solid slowly until saturation is reached.[1]

  • Carbon Treatment:

    • Add Activated Charcoal (5 wt% relative to substrate).[1]

    • Stir at reflux for 15 minutes.

    • Critical Step: Perform a Hot Filtration through a Celite pad to remove carbon.[1]

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (RT).[1]

    • Then, cool to 0-4°C in an ice bath for 2 hours.

    • Optional: If no crystals form, add Water dropwise (up to 10% volume) to induce precipitation.[1]

  • Isolation: Filter the yellow needles and wash with cold Ethanol/Water (1:1).[1] Dry under vacuum at 45°C.[1]

Visualization of Workflows

Figure 1: Impurity Formation Pathways

This diagram illustrates how reaction conditions lead to specific impurities.[1]

ImpurityPathways SM Starting Material (2-Amino-5-chlorobenzophenone) Product Target Product (Mono-alkylated) SM->Product Primary Reaction (Base, Heat) ImpurityC Impurity C (Hydrolysis/Deamination) SM->ImpurityC Harsh Acidic Workup Reagent Trifluoroethylating Agent (TfO-CH2CF3 or similar) Reagent->Product ImpurityB Impurity B (Bis-alkylated) Product->ImpurityB Excess Reagent High Temp

Caption: Chemical pathways leading to the target molecule and common side-products.

Figure 2: Purification Decision Tree

Follow this logic to select the correct purification method.

PurificationLogic Start Crude Product Analysis CheckSM Is Starting Material > 2%? Start->CheckSM AcidWash Protocol A: pH-Controlled Extraction (Remove SM) CheckSM->AcidWash Yes CheckColor Is Product Colored/Dark? CheckSM->CheckColor No AcidWash->CheckColor Carbon Protocol B: Activated Carbon Treatment (Remove Color) CheckColor->Carbon Yes Recryst Standard Recrystallization (Ethanol/Water) CheckColor->Recryst No Carbon->Recryst Final Pure Product (>99% HPLC) Recryst->Final

Caption: Step-by-step decision matrix for selecting the optimal purification protocol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89821, 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone. Retrieved from [Link][1]

  • NIST Chemistry WebBook (2025). 2(2,2,2-trifluoroethyl)-amino--5-chloro-benzophenone (TCB) Spectral Data. Retrieved from [Link][1]

Sources

degradation pathways of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

[1]

Module 1: Diagnostic & Identification

Q1: I am seeing an unknown peak at RRT ~0.85 relative to Halazepam. Is this TF-CBP?

Answer: Likely, yes. In Reverse Phase HPLC (C18), TF-CBP typically elutes before the parent drug Halazepam due to the loss of the rigid diazepine ring, which exposes the polar ketone and amine groups, slightly reducing lipophilicity compared to the cyclized parent.

Diagnostic Checklist:

  • UV Spectrum: Does the peak show a distinct absorbance maximum shift?

    • Halazepam:[1][2][3]

      
       ~230 nm, 310 nm.[4]
      
    • TF-CBP:

      
       ~235 nm, 390-400 nm  (Yellow color).[4] The open-ring benzophenone structure has a characteristic "benzophenone band" in the visible region, giving concentrated solutions a yellow hue.
      
  • Conditions: Did the sample undergo acidic stress? Acidic conditions rapidly catalyze the ring-opening hydrolysis of Halazepam to TF-CBP.[4]

Q2: Why does the TF-CBP peak area increase during LC-MS analysis?

Answer: This is a classic "On-Column Hydrolysis" artifact.

  • Cause: If your mobile phase is acidic (e.g., 0.1% Formic Acid) and the column temperature is high (>40°C), Halazepam can degrade during the run.[4]

  • Solution:

    • Lower column temperature to 25°C.

    • Switch to a neutral pH mobile phase (Ammonium Acetate, pH 6.8) to verify if the peak area stabilizes.

Module 2: Degradation Mechanisms & Pathways

TF-CBP is both a degradation product (of Halazepam) and a substrate for further degradation.[4] Understanding its lifecycle is critical for mass balance.

Pathway A: Formation (Hydrolysis)

The primary source of TF-CBP is the acid-catalyzed hydrolysis of the azomethine bond (N4=C5) and subsequent amide bond cleavage in Halazepam.[4]

Pathway B: Photochemical Degradation (The "Yellowing" Effect)

Benzophenones are photosensitizers.[4] Upon exposure to UV/VIS light, TF-CBP undergoes photocyclization .

  • Mechanism: The excited triplet state of the carbonyl abstracts a hydrogen from the N-alkyl group or undergoes electrocyclic ring closure.

  • Product: Formation of Indole or Acridone derivatives. This is often accompanied by a deepening of the yellow color.

Pathway C: Oxidative N-Dealkylation

Under high oxidative stress (e.g., peroxide spiking), the trifluoroethyl group can be cleaved.[4]

  • Product: 2-Amino-5-chlorobenzophenone (Loss of the -CH2CF3 group).[4]

Visualizing the Pathways

DegradationPathwaysHalazepamParent: Halazepam(Benzodiazepine Core)IntermediateIntermediate:Open Ring ImineHalazepam->Intermediate Acid Hydrolysis(Fast)TFCBPTarget: TF-CBP(2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone)Intermediate->TFCBP H2O AdditionDealkylDegradant 1:2-Amino-5-chlorobenzophenoneTFCBP->Dealkyl Oxidative Stress(H2O2 / Peroxides)PhotoProdDegradant 2:Cyclized Indole/AcridoneTFCBP->PhotoProd UV Light (λ < 400nm)(Photocyclization)

Figure 1: Degradation lifecycle of TF-CBP, showing its formation from Halazepam and subsequent breakdown pathways.[4][5]

Module 3: Experimental Protocols

Protocol 1: Forced Degradation (Generation of TF-CBP Standard)

If you cannot purchase a reference standard, you can generate TF-CBP in situ from Halazepam for identification purposes.[4]

Reagents:

  • Halazepam (1 mg/mL in Methanol)[4]

  • 1N Hydrochloric Acid (HCl)[4]

  • 1N Sodium Hydroxide (NaOH)[4]

Step-by-Step:

  • Preparation: Mix 1 mL of Halazepam stock with 1 mL of 1N HCl.

  • Incubation: Heat at 60°C for 2 hours . (Acid hydrolysis is faster and cleaner than base for this pathway).[4]

  • Neutralization: Cool to room temperature and neutralize with 1 mL of 1N NaOH.

  • Verification: Inject onto HPLC. The main peak (Halazepam) should disappear, replaced by a later-eluting peak (if using low pH mobile phase) or earlier peak (depending on column chemistry), with a distinct UV spectrum.[4]

Protocol 2: Photostability Testing

To confirm Pathway B (Photolysis), follow ICH Q1B guidelines.[4]

  • Sample: Prepare TF-CBP (or hydrolyzed Halazepam) at 100 µg/mL in Acetonitrile/Water (50:50).

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Exposure: Expose the second vial to 1.2 million lux hours (approx 24-48 hours in a light chamber).

  • Analysis: Compare Dark vs. Light samples.

    • Expectation: Loss of TF-CBP peak area and appearance of multiple small peaks at higher RRT (cyclized products are often more hydrophobic).[4]

Module 4: Quantitative Data & Specifications

Physicochemical Properties for Method Development:

PropertyValueImplication for Analysis
Molecular Formula C15H11ClF3NOMonoisotopic Mass: 313.05 Da
pKa (Amine) ~1.5 - 2.5Very weak base due to electron-withdrawing trifluoroethyl group.[4] Will not protonate fully at pH 3-4.[4]
LogP ~3.8Highly lipophilic. Requires high organic % for elution.
Solubility High in MeOH/ACN; Low in WaterAvoid 100% aqueous diluents to prevent precipitation.
UV Maxima 235 nm, 395 nmUse 235 nm for sensitivity; 395 nm for specificity (yellow color).[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329748988, 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone.[4] Retrieved from [Link][4]

  • Yang, S. K., et al. (1996). 2-(Methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam.[4][6] Journal of Pharmaceutical Sciences, 85(7), 745-748.[4][6] (Mechanistic grounding for benzodiazepine hydrolysis). Retrieved from [Link]

  • DrugFuture. Halazepam Properties and Synthesis. (Confirming parent drug structure).[4][2][3] Retrieved from [Link][4][1]

Validation & Comparative

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone vs. other N-alkylated aminobenzophenones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (the key intermediate for Halazepam ) versus its non-fluorinated analogs (intermediates for Diazepam, Nordazepam, and Prazepam).[1]

Content Type: Comparative Analysis & Experimental Guide Target Audience: Medicinal Chemists, Process Development Scientists, Pharmacologists[1]

Executive Summary: The Fluorine Effect

In the structural optimization of 1,4-benzodiazepines, the N-1 substituent is a critical modulator of pharmacokinetics and metabolic stability. 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS: 22753-80-6) serves as the obligate precursor for Halazepam , distinguishing itself from the N-methyl analog (Diazepam precursor) through the unique electronic and steric properties of the trifluoroethyl group.[1]

While the N-methyl group primarily enhances lipophilicity and receptor binding, the N-(2,2,2-trifluoroethyl) moiety acts as a metabolic governor .[1] It increases lipophilicity (


) to facilitate blood-brain barrier (BBB) penetration while altering the electron density of the benzodiazepine core, thereby influencing both the synthetic cyclization kinetics and the oxidative dealkylation rate in vivo.
Quick Comparison Matrix
FeatureTrifluoroethyl Analog (Halazepam Precursor)Methyl Analog (Diazepam Precursor)Hydrogen Analog (Nordazepam Precursor)
N-Substituent



Electronic Effect Strong Electron Withdrawing (-I)Electron Donating (+I)Neutral
Amine Basicity (

)
Low (Weak Nucleophile)High (Strong Nucleophile)Moderate
Lipophilicity (

)
High (~3.8 for final drug)Moderate (~2.8 for final drug)Low
Metabolic Fate Cleaved to Nordazepam (Slow/Sustained)Cleaved to Nordazepam (Rapid)Active Metabolite
Synthetic Challenge High (Sluggish

alkylation)
Low (Rapid methylation)N/A

Chemical Synthesis & Reactivity Profile

The Alkylation Challenge

Synthesizing the title compound requires overcoming the "fluorine effect" on nucleophilic substitution. Unlike the rapid methylation of 2-amino-5-chlorobenzophenone using methyl iodide, the introduction of the 2,2,2-trifluoroethyl group is kinetically hindered.

  • Electronic Repulsion: The electron-rich fluorine atoms on the incoming electrophile (

    
    ) create field-effect repulsion against the attacking amine nucleophile.[1]
    
  • Reduced Nucleophilicity: Once formed, the amine nitrogen in the title compound is significantly less basic due to the strong inductive withdrawal by the

    
     group. This has downstream consequences for the subsequent acylation step required to close the benzodiazepine ring.
    
Comparative Synthesis Workflow

The following diagram illustrates the divergent pathways and energetic requirements for the fluorinated vs. non-fluorinated series.

BenzodiazepineSynthesis Start 2-Amino-5-chlorobenzophenone Step1_F Alkylation (CF3CH2OTf / High Temp) Start->Step1_F Difficult SN2 Step1_Me Alkylation (MeI / Mild Base) Start->Step1_Me Facile SN2 Inter_F 2-(2,2,2-Trifluoroethylamino)- 5-chlorobenzophenone (Title Compound) Step1_F->Inter_F Step2_F Haloacetylation (Slower Kinetics) Inter_F->Step2_F Reduced Nucleophilicity Cycl_F Cyclization (NH3) -> Halazepam Step2_F->Cycl_F Inter_Me 2-Methylamino- 5-chlorobenzophenone Step1_Me->Inter_Me Step2_Me Haloacetylation (Rapid Kinetics) Inter_Me->Step2_Me Enhanced Nucleophilicity Cycl_Me Cyclization (NH3) -> Diazepam Step2_Me->Cycl_Me

Caption: Comparative synthetic pathways showing the kinetic hurdles introduced by the trifluoroethyl group (Red path) compared to the standard methyl route (Green path).

Physicochemical & Pharmacological Implications[3][4][5][6]

Electronic Modulation (pKa and Nucleophilicity)

The trifluoroethyl group acts as a "sink" for electron density.

  • N-Methyl Analog: The methyl group is electron-donating (+I), increasing the electron density on the nitrogen.[2] This makes the amine a better nucleophile for the subsequent reaction with chloroacetyl chloride.

  • N-Trifluoroethyl Analog: The

    
     group exerts a strong electron-withdrawing effect (-I) through the ethylene linker.[1] This lowers the 
    
    
    
    of the amine, making it less reactive. Consequently, the haloacetylation step (reaction with chloroacetyl chloride) often requires higher temperatures or stronger bases (e.g., pyridine) to drive to completion compared to the N-methyl variant.
Metabolic Stability (The Prodrug Concept)

The primary pharmacological distinction lies in metabolism.

  • Diazepam: Rapidly N-demethylated by CYP3A4/2C19 to Nordazepam.[1]

  • Halazepam: The bulky, electron-deficient trifluoroethyl group slows down N-dealkylation.[1] While Halazepam is eventually converted to Nordazepam (its major active metabolite), the

    
     group renders the molecule more lipophilic, altering its volume of distribution (
    
    
    
    ) and elimination half-life. This "metabolic drag" results in a smoother pharmacokinetic profile with less abuse potential compared to the rapid "hit" of Diazepam.

Experimental Protocols

Protocol A: Synthesis of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

Note: Due to the low reactivity of trifluoroethyl halides, the use of Trifluoroethyl Triflate is recommended for higher yields, though industrial routes may use the iodide at high pressure.

Reagents:

  • 2-Amino-5-chlorobenzophenone (1.0 eq)[1][3]

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: Toluene or DMF (Anhydrous)[1]

Procedure:

  • Dissolution: Dissolve 23.1 g (0.1 mol) of 2-amino-5-chlorobenzophenone in 150 mL of anhydrous toluene.

  • Base Addition: Add 27.6 g (0.2 mol) of finely ground anhydrous

    
    .
    
  • Alkylation: Heat the mixture to reflux (

    
    ).
    
  • Addition: Dropwise add 2,2,2-trifluoroethyl triflate (Caution: Potent Alkylating Agent) over 1 hour.

  • Monitoring: Reflux for 12–18 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).[1] The product will appear as a less polar spot compared to the starting amine, but more polar than the N-methyl analog would be.

  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Wash the filtrate with water (

    
    ) and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water to yield yellow crystals.[1]
    
    • Target Yield: 65-75%[1]

    • Melting Point: ~95-98°C[1]

Protocol B: Comparative Cyclization to Benzodiazepine

This protocol demonstrates the slower reactivity of the fluorinated intermediate.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Chloroacetyl Chloride (1.2 eq)[1]

  • Sodium Iodide (Catalytic, 0.1 eq) - Critical for fluorinated analog[1]

  • Ammonia (7N in Methanol)[1]

Procedure:

  • Acylation: Dissolve the trifluoroethyl intermediate in DCM. Add Chloroacetyl chloride.[1] Observation: This reaction may require refluxing for 4 hours, whereas the N-methyl analog reacts instantly at

    
    .[1]
    
  • Finkelstein Activation: Add catalytic NaI to the chloroacetamide intermediate (in acetone) to convert the chloride to a more reactive iodide in situ. This helps overcome the steric/electronic hindrance during ring closure.

  • Cyclization: Treat with methanolic ammonia at

    
     in a pressure vessel for 8 hours.
    
  • Result: Formation of Halazepam.[4]

References

  • Topliss, J. G. (1969). Benzodiazepin-2-ones and intermediates therefor. U.S. Patent 3,429,874.[1] (Primary source for Halazepam synthesis and the title intermediate).

  • Sternbach, L. H., et al. (1962). Quinazolines and 1,4-Benzodiazepines.[1][5] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones.[1] Journal of Organic Chemistry, 27(11), 3788-3796.[1] (Foundational work on aminobenzophenone alkylation).

  • Greenblatt, D. J., et al. (1988). Metabolism of diazepam and related benzodiazepines by human liver microsomes. Drug Metabolism and Disposition, 16(1). (Comparative metabolism data).

  • Muller, K. (Ed.).[1] (2007).[1] Fluorine in Pharmaceutical and Medicinal Chemistry. Imperial College Press.[1] (Theoretical basis for the "Fluorine Effect" on pKa and lipophilicity).

  • PubChem Compound Summary. (2025). 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone.[1] National Center for Biotechnology Information.[1] [1]

Sources

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone. The methodologies and acceptance criteria described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology". This document is intended for researchers, analytical scientists, and professionals in the pharmaceutical industry involved in drug development and quality control.

The validation process is crucial to ensure that the analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. This guide will not only outline the necessary experiments but also delve into the scientific rationale behind each validation parameter.

Introduction to the Analyte and Analytical Imperatives

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone is a complex organic molecule, often used as an intermediate in the synthesis of pharmacologically active compounds. Its chemical structure, featuring a benzophenone core with trifluoroethylamino and chloro substitutions, presents unique analytical challenges. Accurate quantification is essential for monitoring reaction kinetics, determining purity, and ensuring the quality of subsequent products. A validated, stability-indicating HPLC method is therefore indispensable.

A stability-indicating method is one that can accurately measure the active ingredient, free from interference from degradation products, process impurities, or other potential components in the sample matrix. This guide will detail the validation of such a method.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Class A volumetric glassware

Chemicals and Reagents
  • Reference standard of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions (Starting Point)

The following conditions serve as a robust starting point and should be optimized as necessary.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 40% B, 2-10 min: 40-90% B, 10-12 min: 90% B, 12-12.1 min: 90-40% B, 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

The Validation Workflow: A Systematic Approach

The validation process follows a logical sequence, where each step builds upon the previous one. The overall workflow is depicted below.

ValidationWorkflow cluster_System System Suitability cluster_Validation Method Validation Parameters System_Suitability System Suitability Testing (SST) Specificity Specificity & Forced Degradation System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness

A diagram illustrating the logical flow of the HPLC method validation process.

Results and Discussion: Executing the Validation Plan

System Suitability

Rationale: Before commencing method validation, it is crucial to verify that the chromatographic system is performing adequately. System suitability tests (SST) are an integral part of the analytical procedure.

Execution:

  • Prepare a standard solution of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone at the target concentration (e.g., 100 µg/mL).

  • Inject this solution six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

ParameterAcceptance Limit
Peak Area RSD ≤ 2.0%
Retention Time RSD ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Specificity and Forced Degradation

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components. Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.

Execution:

  • Prepare a stock solution of the analyte (e.g., 1 mg/mL).

  • Subject the stock solution to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid drug substance at 105 °C for 48 hours.

    • Photolytic: Expose the solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

  • Analyze all samples by the proposed HPLC method. Use a PDA detector to evaluate peak purity.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main peak and all degradation product peaks.

  • The peak purity index of the analyte peak in the stressed samples should be greater than 0.999, indicating no co-eluting peaks.

  • A degradation of 5-20% is generally considered suitable to demonstrate the stability-indicating nature of the method without being excessive.

Linearity and Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Execution:

  • Prepare a series of at least five standard solutions from a stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should not be significantly different from zero.
Accuracy (Recovery)

Rationale: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Execution:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a representative matrix.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

Concentration LevelMean Recovery (%)
80% 98.0 - 102.0%
100% 98.0 - 102.0%
120% 98.0 - 102.0%
Precision

Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Execution:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

Precision LevelAcceptance Limit (RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Execution (based on the signal-to-noise ratio):

  • Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of 3:1 is generally accepted as the LOD.

  • The concentration that yields an S/N ratio of 10:1 is generally accepted as the LOQ.

  • Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision (RSD ≤ 10%).

Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Execution:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters.

Example Variations:

ParameterOriginal ConditionVaried Condition 1Varied Condition 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30 °C28 °C32 °C
Mobile Phase pH (e.g., 3.0)2.83.2

Acceptance Criteria:

  • System suitability parameters (retention time, tailing factor, etc.) should remain within the acceptance criteria.

  • The RSD of the results obtained under the varied conditions should not exceed 2.0%.

Conclusion

This guide has outlined a comprehensive and systematic approach for the validation of a stability-indicating HPLC method for the quantification of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone, in accordance with ICH Q2(R1) guidelines. By following these steps and adhering to the specified acceptance criteria, researchers and analytical scientists can develop a reliable, accurate, and robust method suitable for its intended purpose in a regulated environment. The successful validation of this method ensures the quality and consistency of data, which is paramount in the development and manufacturing of pharmaceutical products.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

  • Title: Analytical Method Validation Source: FDA (U.S. Food and Drug Administration) URL: [Link]

  • Title: Stability-Indicating Method Development—A Review Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: System Suitability Tests for Chromatography Source: Agilent Technologies URL: [Link]

  • Title: Forced Degradation Studies: A Tool for Determination of Stability of Drugs Source: PharmaTutor URL: [Link]

Comparative Reactivity Guide: Halogenated Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Selection of Benzophenone Scaffolds

Benzophenone derivatives are ubiquitous in drug discovery (as photoaffinity labels) and materials science (as photoinitiators and polymer precursors). However, the choice of halogen substituent—Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)—is often made arbitrarily rather than mechanistically.

This guide objectively compares the reactivity profiles of halogenated benzophenones. The selection of a specific derivative dictates the dominant reaction pathway: Nucleophilic Aromatic Substitution (SNAr) , Metal-Catalyzed Cross-Coupling , or Photochemical Abstraction .

Quick Selection Matrix
Application GoalPreferred DerivativeMechanistic Driver
SNAr (Ether/Amine formation) 4-Fluoro / 4,4'-Difluoro High electronegativity stabilizes Meisenheimer complex; F is a poor leaving group but excellent activator.
Cross-Coupling (Suzuki/Buchwald) 4-Bromo / 4-Iodo Weak C-X bond strength facilitates oxidative addition to Pd(0).
Photoaffinity Labeling (High Efficiency) 4-Trifluoromethyl / 4-Fluoro Stabilizes reactive n-π* triplet state; prevents low-lying π-π* states that reduce H-abstraction efficiency.
Room Temp Phosphorescence 4-Bromo / 4-Iodo Heavy Atom Effect enhances Intersystem Crossing (ISC).

Mechanistic Foundations

Electronic Effects on the Carbonyl

The reactivity of benzophenone is governed by the nature of its lowest excited triplet state (


).
  • 
     State:  Highly reactive toward hydrogen abstraction (radical formation).
    
  • 
     State:  Significantly less reactive toward H-abstraction.
    

Electron-withdrawing groups (EWGs) like halogens generally stabilize the


 state relative to the 

state, maintaining high photochemical reactivity. However, heavy atoms (Br, I) introduce strong spin-orbit coupling.
The Heavy Atom Effect

While all halogens are EWGs, Bromine and Iodine facilitate rapid Intersystem Crossing (ISC) due to the Heavy Atom Effect.

  • Pros: Higher quantum yield of triplet formation (

    
    ).
    
  • Cons: Drastically reduced triplet lifetime (

    
    ), limiting the time window for intermolecular reactions like H-abstraction before phosphorescence decay occurs.
    

Comparative Analysis: Photochemical Reactivity

The following data compares the photophysical parameters of 4-substituted benzophenones. Note the inverse relationship between atomic mass and triplet lifetime.

Table 1: Photophysical Properties of Halogenated Benzophenones

Solvent: Non-polar (e.g., Benzene/Cyclohexane) at 298 K unless noted.

DerivativeSubstituent (

)
Triplet Config.Triplet Lifetime (

)

(M

s

)
Primary Utility
Benzophenone H (0.00)

~3-5 µs

General Standard
4-Fluoro-BP F (0.06)

~2-4 µs

Photoaffinity Labeling
4-Chloro-BP Cl (0.23)

~1-3 µs

Robust Intermediate
4-Bromo-BP Br (0.23)

~0.1 - 0.5 µs

Phosphorescence / Synthesis
4-Iodo-BP I (0.18)

< 0.05 µs Low efficiency*Heavy Atom Probes
4-Methoxy-BP OMe (-0.27)

> 100 µs

(Poor)
UV Filters (Stable)

> Note: While


 (intrinsic rate) remains high for Br/I derivatives, the effective quantum yield of reaction drops because the triplet state decays (phosphoresces) faster than it can find a hydrogen donor in dilute solutions.
Visualization: Photochemical Pathways

The diagram below illustrates how substituent choice shifts the dominant pathway between Reaction (H-abstraction) and Decay (Phosphorescence).

Photochemistry cluster_halogens Substituent Effect S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 Excitation T1 Triplet State (T1) (Reactive Species) S1->T1 ISC T1->S0 k_phos + k_d Product Ketyl Radical (Cross-linking) T1->Product k_H [RH] Excitation hv (UV) ISC Intersystem Crossing (Fastest for Br/I) H_Abs H-Abstraction (Fastest for F/Cl) Phos Phosphorescence (Dominant for I) F_Cl F / Cl: High Lifetime Favors Reaction Br_I Br / I: Low Lifetime Favors Decay

Figure 1: Kinetic competition in benzophenone photochemistry. Heavy atoms (Br, I) accelerate decay, reducing the window for chemical reaction.

Comparative Analysis: Synthetic Utility

When using the benzophenone as a scaffold rather than a reagent, the reactivity order inverts depending on the reaction type.

Nucleophilic Aromatic Substitution (SNAr)

Winner: 4-Fluoro / 4,4'-Difluorobenzophenone In SNAr, the rate-determining step is the attack of the nucleophile and the formation of the Meisenheimer complex. Fluorine is the most electronegative, creating the most electrophilic carbon center.

  • Reactivity Order: F >> Cl ≈ Br > I

  • Application: Synthesis of Polyether Ether Ketone (PEEK) and functionalization with amines.

Metal-Catalyzed Cross-Coupling

Winner: 4-Bromo / 4-Iodobenzophenone For Suzuki, Heck, or Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of the C-X bond to the metal center. The C-F bond is too strong for standard Pd catalysis.

  • Reactivity Order: I > Br >> Cl >> F

  • Application: Synthesis of biaryl drug scaffolds (e.g., Fenofibrate analogs).

Table 2: Synthetic Yield Comparison (Representative Data)
Reaction TypeSubstrateReagentConditionsYieldRef
Suzuki Coupling 4-BromobenzophenonePh-B(OH)

Pd(PPh

)

, K

CO

, 80°C
88% [1]
Suzuki Coupling 4-ChlorobenzophenonePh-B(OH)

Pd(PPh

)

, K

CO

, 80°C
< 15%*[1]
SNAr 4,4'-DifluorobenzophenoneHydroquinoneK

CO

, DMSO, 160°C
98% [2]
SNAr 4,4'-DichlorobenzophenoneHydroquinoneK

CO

, DMSO, 160°C
~60%[2]

> Note: Chlorides require specialized ligands (e.g., S-Phos, X-Phos) to achieve high yields in Suzuki coupling.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 4-Bromobenzophenone

Objective: Synthesis of 4-phenylbenzophenone to demonstrate C-Br activation.

Reagents:

  • 4-Bromobenzophenone (1.0 eq, 261 mg)

  • Phenylboronic acid (1.2 eq, 146 mg)

  • Pd(PPh

    
    )
    
    
    
    (3 mol%)[1]
  • K

    
    CO
    
    
    
    (2.0 eq, 276 mg)
  • Solvent: Toluene/Ethanol/Water (4:1:1, 10 mL)[1]

Workflow:

  • Degassing: Combine solvent components in a Schlenk tube and bubble Nitrogen for 15 mins. Why: Oxygen poisons Pd(0) catalysts.

  • Assembly: Add solid reagents and catalyst under Nitrogen counter-flow.

  • Reaction: Heat to 90°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry organic layer over MgSO

    
    .
    
  • Purification: Silica gel column chromatography.

  • Validation: 4-Bromo starting material (

    
    ) disappears; Product (
    
    
    
    ) appears.
Protocol B: SNAr Functionalization of 4-Fluorobenzophenone

Objective: Synthesis of 4-morpholinobenzophenone to demonstrate C-F activation.

Reagents:

  • 4-Fluorobenzophenone (1.0 eq, 200 mg)

  • Morpholine (1.5 eq, 130 µL)

  • K

    
    CO
    
    
    
    (2.0 eq, 276 mg)
  • Solvent: DMSO (dry, 3 mL)

Workflow:

  • Setup: Dissolve 4-fluorobenzophenone in DMSO in a sealed pressure vial.

  • Addition: Add K

    
    CO
    
    
    
    and Morpholine.
  • Reaction: Heat to 100°C for 12 hours. Note: 4-Chloro analog would require 140°C+ and longer times.

  • Quench: Pour reaction mixture into ice-water (20 mL). The product typically precipitates.

  • Filtration: Collect solid by vacuum filtration. Wash with water to remove DMSO/base.

  • Recrystallization: Ethanol.

Decision Logic for Researchers

Use this logic flow to determine the correct starting material for your specific campaign.

DecisionTree Start Select Benzophenone Derivative Q1 Primary Application? Start->Q1 Path_Photo Photochemistry / Labeling Q1->Path_Photo Physical Study Path_Synth Organic Synthesis Q1->Path_Synth Building Block Q_Photo Requirement? Path_Photo->Q_Photo Q_Synth Reaction Type? Path_Synth->Q_Synth Res_Label Use 4-Fluoro / 4-CF3 (Max H-Abstraction) Q_Photo->Res_Label Covalent Tagging Res_Phos Use 4-Bromo / 4-Iodo (Max Phosphorescence) Q_Photo->Res_Phos Probing / Sensing Res_SNAr Use 4-Fluoro (Nucleophilic Attack) Q_Synth->Res_SNAr Ether/Amine Bond Res_Cross Use 4-Bromo (Pd Catalysis) Q_Synth->Res_Cross C-C Bond

Figure 2: Strategic selection tree for halogenated benzophenones.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Attwood, T. E., et al. (1981). Synthesis and properties of polyaryletherketones. Polymer, 22(8), 1096-1103. Link

  • Demeter, A., et al. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone.[2] The Journal of Physical Chemistry A, 117(40), 10196–10210. Link

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. Link

  • Ge, Y., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7585. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone
Reactant of Route 2
Reactant of Route 2
2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.